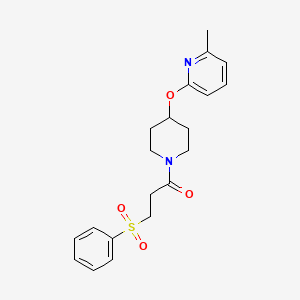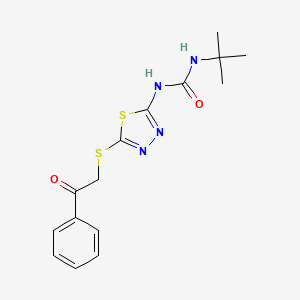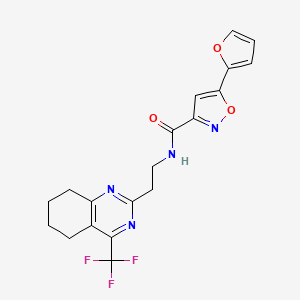![molecular formula C18H19FN2O2 B2550448 (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034306-29-9](/img/structure/B2550448.png)
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
The use of microwave-assisted synthesis for the regioselective production of heterocyclic compounds highlights a trend in optimizing chemical synthesis processes. A study detailed the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, showcasing the efficiency of microwave assistance in organic synthesis which could be applicable to synthesizing complex molecules like the one (Moreno-Fuquen et al., 2019).
Antitumor and Antipsychotic Potential
Compounds with structural similarities have been evaluated for their antitumor and antipsychotic activities. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed significant inhibition against various cancer cell lines, indicating potential antitumor applications (Tang & Fu, 2018). Additionally, novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were found to have antipsychotic-like profiles without interacting with dopamine receptors, suggesting a new avenue for psychiatric medication development (Wise et al., 1987).
Analgesic Applications
The synthesis of hexahydro-1,6-methano-1H-4-benzazonine derivatives as potential analgesics indicates the relevance of heterocyclic compounds in developing pain management solutions. Such compounds were found to be as potent as morphine, underscoring the importance of structural variety in medicinal chemistry for creating effective analgesics (Shiotani & Kometani, 1976).
Fluorescent Labeling for Amino Acids
The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for amino acids in high-performance liquid chromatography demonstrates the applicability of fluoro- and nitro- substituted compounds in biochemical analysis. Such methods facilitate the sensitive detection of amino acids, which could be relevant for the chemical if applied in a similar context (Watanabe & Imai, 1981).
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-20(2)16-6-3-13(4-7-16)18(22)21-9-10-23-17-8-5-15(19)11-14(17)12-21/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCWZYXJPUJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide](/img/no-structure.png)
![3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol](/img/structure/B2550371.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)

![5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol](/img/structure/B2550376.png)
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)
